molecular formula C18H16Cl2N2O3S B5210117 N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide

Katalognummer B5210117
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: FRYPKWXSGBJLBE-QPJJXVBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, commonly known as DBeQ, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DBeQ is known to inhibit the activity of the heat shock protein 90 (Hsp90), which is an important molecular chaperone that is involved in the folding, stabilization, and degradation of various proteins.

Wissenschaftliche Forschungsanwendungen

DBeQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. DBeQ has been shown to inhibit the activity of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, which is known to be overexpressed in cancer cells and is involved in the stabilization of various oncogenic proteins. Inhibition of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide by DBeQ leads to the degradation of these oncogenic proteins, resulting in the inhibition of cancer cell growth. DBeQ has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein, respectively.

Wirkmechanismus

DBeQ inhibits the activity of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide by binding to the ATP-binding pocket of the protein. N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide requires ATP for its activity, and inhibition of ATP binding by DBeQ leads to the degradation of client proteins that are dependent on N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide for their stability. DBeQ has been shown to be a selective inhibitor of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, with minimal effects on other molecular chaperones.
Biochemical and Physiological Effects:
DBeQ has been shown to have significant effects on the biochemical and physiological processes in cells and animals. In cancer cells, DBeQ leads to the degradation of various oncogenic proteins, resulting in the inhibition of cell growth and induction of apoptosis. In animal models of Alzheimer's disease and Parkinson's disease, DBeQ has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein, respectively, resulting in the prevention of neurodegeneration. DBeQ has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

DBeQ has several advantages for lab experiments, including its selectivity for N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide and its ability to inhibit the activity of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide in a dose-dependent manner. However, DBeQ has several limitations, including its low solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on DBeQ, including the development of more potent and selective inhibitors of N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, the investigation of the effects of DBeQ on other molecular chaperones, and the exploration of the therapeutic potential of DBeQ in other diseases. Additionally, the development of new methods for the delivery of DBeQ to target tissues and cells could enhance its therapeutic potential.

Synthesemethoden

The synthesis of DBeQ involves several steps, including the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form 2,4-dichlorobenzyl thiol. The thiol is then reacted with ethylene oxide to form 2-[(2,4-dichlorobenzyl)thio]ethyl alcohol, which is then reacted with 3-nitrophenyl acrylate to form DBeQ. The synthesis of DBeQ is a multi-step process that requires expertise in organic chemistry.

Eigenschaften

IUPAC Name

(E)-N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S/c19-15-6-5-14(17(20)11-15)12-26-9-8-21-18(23)7-4-13-2-1-3-16(10-13)22(24)25/h1-7,10-11H,8-9,12H2,(H,21,23)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYPKWXSGBJLBE-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.